molecular formula C23H29N3O6S2 B1674044 Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)- CAS No. 161162-21-6

Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-

Cat. No. B1674044
CAS RN: 161162-21-6
M. Wt: 507.6 g/mol
InChI Key: HKEFKAJRMICMPZ-NRFANRHFSA-N
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Description

FR 901537 is a novel aromatase inhibitor that has shown significant potential in the treatment of estrogen-dependent breast cancer. It is a naphthol derivative with a unique structure that includes pantetheine. This compound was initially isolated from a bacterium, Bacillus sp. No. 3072 .

Preparation Methods

Synthetic Routes and Reaction Conditions

FR 901537 is produced through a fermentation process involving Bacillus sp. No. 3072. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound .

Industrial Production Methods

The industrial production of FR 901537 involves large-scale fermentation using optimized conditions to maximize yield. The process includes maintaining specific pH, temperature, and nutrient conditions to ensure the efficient growth of Bacillus sp. No. 3072 and the production of FR 901537 .

Chemical Reactions Analysis

Types of Reactions

FR 901537 primarily undergoes competitive inhibition reactions with the enzyme aromatase. It does not significantly interact with other enzymes such as 11 beta-hydroxylase .

Common Reagents and Conditions

The primary reaction involving FR 901537 is its interaction with aromatase under physiological conditions. The compound’s inhibitory activity is measured using assays that involve human placenta or rat ovary aromatase .

Major Products Formed

The major product formed from the interaction of FR 901537 with aromatase is the inhibition of estrogen synthesis, which is crucial for the treatment of estrogen-dependent breast cancer .

Scientific Research Applications

FR 901537 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

FR 901537 is unique among aromatase inhibitors due to its novel naphthol derivative structure and its potent inhibitory activity. Similar compounds include:

FR 901537 stands out due to its competitive inhibition mechanism and its origin from a bacterial source, which provides a unique approach to aromatase inhibition .

properties

CAS RN

161162-21-6

Molecular Formula

C23H29N3O6S2

Molecular Weight

507.6 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[f][1,4]benzothiazin-5-yl)sulfanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1

InChI Key

HKEFKAJRMICMPZ-NRFANRHFSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O

Appearance

Solid powder

Other CAS RN

161162-21-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR 901537
FR-901537
FR901537
N-(2-(2-(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-
Reactant of Route 2
Reactant of Route 2
Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-
Reactant of Route 3
Reactant of Route 3
Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-
Reactant of Route 4
Reactant of Route 4
Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-
Reactant of Route 5
Reactant of Route 5
Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-
Reactant of Route 6
Reactant of Route 6
Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-

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